molecular formula C8H4F2O2 B1428158 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one CAS No. 1260013-24-8

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B1428158
CAS No.: 1260013-24-8
M. Wt: 170.11 g/mol
InChI Key: MQAMYXXHEDSDBQ-UHFFFAOYSA-N
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Description

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one is an organic compound with the molecular formula C8H4F2O2 It is a derivative of benzofuran, characterized by the presence of two fluorine atoms at the 6 and 7 positions and a ketone group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable precursor, such as a fluorinated benzene derivative.

    Cyclization: The formation of the benzofuran ring is accomplished through cyclization reactions, often involving the use of Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the ketone group at the 3 position. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzofuran derivatives

Scientific Research Applications

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways The presence of fluorine atoms enhances its reactivity and binding affinity to biological targets The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran-3-one: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    6,7-Difluoro-1-benzofuran-3-one: Similar structure but without the dihydro component, affecting its reactivity and stability.

Uniqueness

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both fluorine atoms and the dihydro component, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,7-difluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAMYXXHEDSDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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